molecular formula C11H12O B14238061 Benzenepropanal, 2-ethenyl- CAS No. 339177-04-7

Benzenepropanal, 2-ethenyl-

Cat. No.: B14238061
CAS No.: 339177-04-7
M. Wt: 160.21 g/mol
InChI Key: RTPFADXSXZSBAS-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-ethenyl-, also known as 2-ethenylbenzenepropanal, is an organic compound with the molecular formula C11H12O. It is a derivative of benzene, characterized by the presence of a propanal group and an ethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-ethenyl- typically involves the reaction of benzene with propanal and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethenyl group can be introduced through a subsequent reaction involving the addition of an ethenyl halide under similar catalytic conditions .

Industrial Production Methods: Industrial production of Benzenepropanal, 2-ethenyl- often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 2-ethenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenepropanal, 2-ethenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 2-ethenyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, while the aldehyde group can form hydrogen bonds and undergo nucleophilic addition reactions. These interactions contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 2-ethenyl- is unique due to the presence of both the propanal and ethenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .

Properties

CAS No.

339177-04-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-(2-ethenylphenyl)propanal

InChI

InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h2-4,6-7,9H,1,5,8H2

InChI Key

RTPFADXSXZSBAS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CCC=O

Origin of Product

United States

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